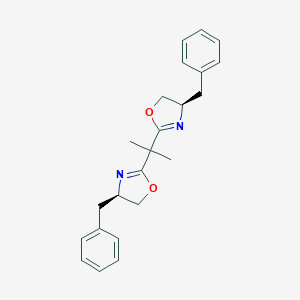![molecular formula C37H41FN2O6 B129127 4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid CAS No. 152842-64-3](/img/structure/B129127.png)
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid is a complex organic compound with the molecular formula C37H41FN2O6 and a molecular weight of 628.73 g/mol This compound is known for its unique structure, which includes an indole core, a hexyl chain, and a benzenetricarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid typically involves multiple steps, starting with the preparation of the indole core. The hexyl chain is introduced through alkylation reactions, and the benzenetricarboxylic acid moiety is attached via amide bond formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of 4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid derivatives: These compounds have similar structures but with different functional groups attached.
Indole derivatives: Compounds with an indole core and various substituents.
Benzenetricarboxylic acid derivatives: Compounds with a benzenetricarboxylic acid moiety and different substituents.
Uniqueness
This compound is unique due to its specific combination of an indole core, a hexyl chain, and a benzenetricarboxylic acid moiety.
Propriétés
Numéro CAS |
152842-64-3 |
|---|---|
Formule moléculaire |
C37H41FN2O6 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid |
InChI |
InChI=1S/C37H41FN2O6/c1-3-5-7-11-21-39(22-12-8-6-4-2)33(41)24-30-28-13-9-10-14-32(28)40(34(30)25-15-18-27(38)19-16-25)35(42)26-17-20-29(36(43)44)31(23-26)37(45)46/h9-10,13-20,23H,3-8,11-12,21-22,24H2,1-2H3,(H,43,44)(H,45,46) |
Clé InChI |
ZEOCZHBGCWLNDK-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
Key on ui other cas no. |
152842-64-3 |
Synonymes |
2-hexylindole-3-acetamide-N-benzenetricarboxylic acid FGIN 1-44 FGIN-1-44 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
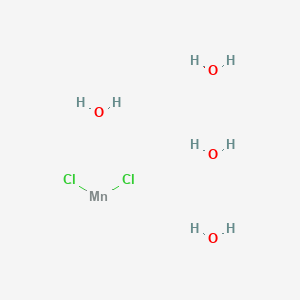
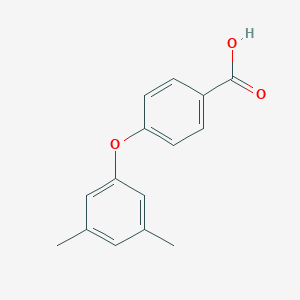
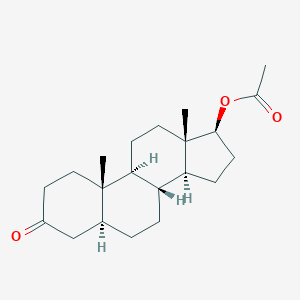
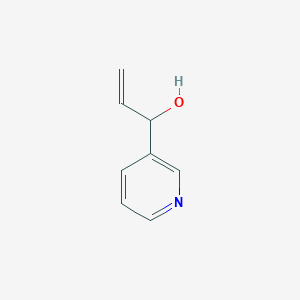
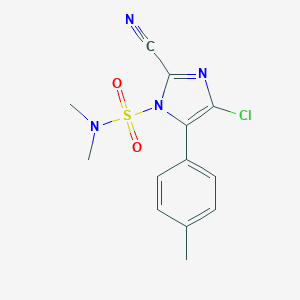

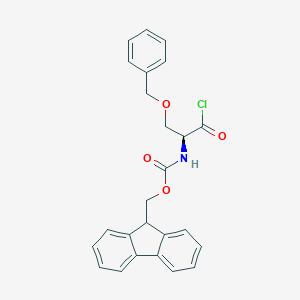
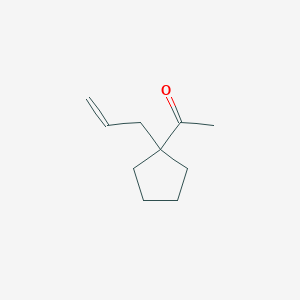
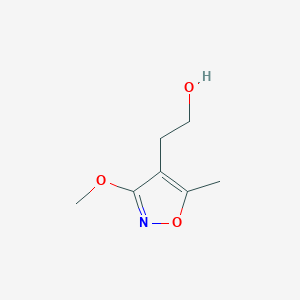
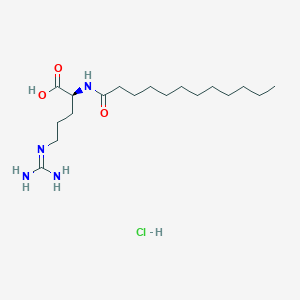
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

